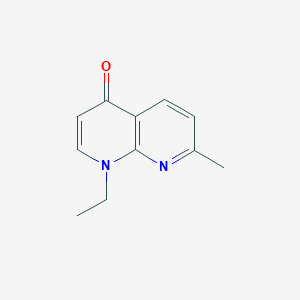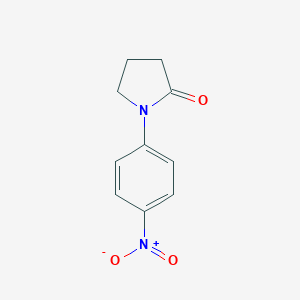
1-(4-硝基苯基)吡咯烷-2-酮
描述
1-(4-Nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 4-nitrophenyl group
科学研究应用
1-(4-Nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
准备方法
The synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-nitroaniline with a suitable precursor to form the pyrrolidinone ring. One common method includes the use of donor-acceptor cyclopropanes and primary amines such as anilines or benzylamines. The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane, followed by lactamization and dealkoxycarbonylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1-(4-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .
相似化合物的比较
1-(4-Nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenyl derivatives: Compounds with similar nitro group substitution but different core structures.
Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring, leading to diverse biological activities. The uniqueness of 1-(4-Nitrophenyl)pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMDBUHBOEDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305852 | |
| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-26-4 | |
| Record name | 13691-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a bromine atom at the 3-position influence the hydrolysis of 1-(4-nitrophenyl)pyrrolidin-2-one in basic conditions?
A1: The research paper [] demonstrates that introducing a bromine atom at the 3-position of 1-(4-nitrophenyl)pyrrolidin-2-one significantly impacts its hydrolysis rate in basic solutions. Specifically, the presence of the bromine atom accelerates all reaction steps involved in the hydrolysis process compared to the unsubstituted parent compound. This acceleration is attributed to the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the pyrrolidin-2-one ring, making it more susceptible to nucleophilic attack by hydroxide ions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



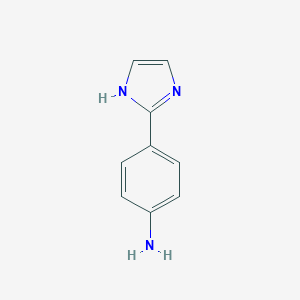
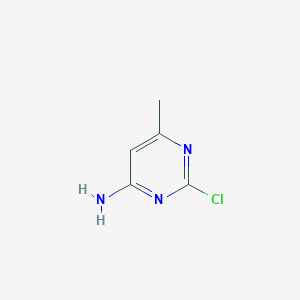
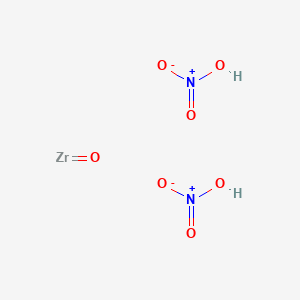

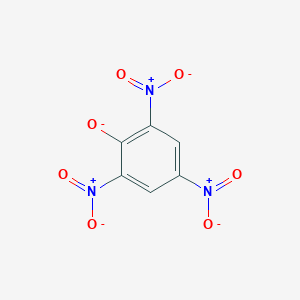
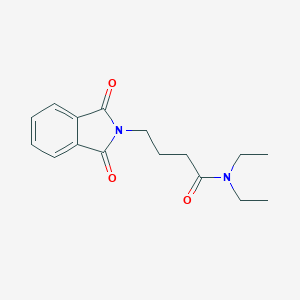

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
